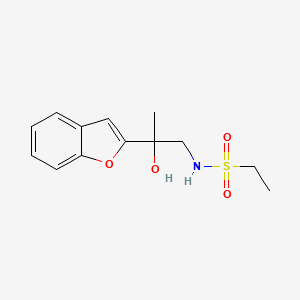

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide is a compound that features a benzofuran ring, a hydroxypropyl group, and an ethanesulfonamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, while the ethanesulfonamide moiety can be added through a sulfonation reaction.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields . This method can be adapted for the large-scale production of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide by optimizing reaction conditions and using appropriate catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.

Substitution: The ethanesulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of dihydrobenzofuran derivatives.

Substitution: Formation of various substituted ethanesulfonamide derivatives.

Applications De Recherche Scientifique

Structural Characteristics

The compound is characterized by a benzofuran moiety linked to a hydroxypropyl group and an ethanesulfonamide functional group. The benzofuran structure is known for its diverse biological activities, making derivatives of this compound promising candidates for drug development.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit notable anticancer activities. Modifications at specific positions on the benzofuran ring can enhance cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Anti-inflammatory Effects

The sulfonamide group in N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide contributes to its anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, making them suitable for treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Potential

Benzofuran derivatives have also been investigated for neuroprotective effects. Preliminary studies suggest that these compounds may enhance neurotransmitter release and protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)sulfonamide | Sulfonamide core | Anticancer, anti-inflammatory |

| Psoralen | Benzofuran derivative | Phototherapy, skin treatment |

| Dibenzofuran | Two fused benzene rings | Environmental toxicity |

| Indole | Nitrogen-containing heterocycle | Neuroprotective, antidepressant |

This comparison highlights the unique position of this compound within the context of related compounds while emphasizing its diverse potential applications in medicinal chemistry .

Anticancer Activity Study

A study conducted on various benzofuran derivatives demonstrated that modifications at the C-2 position significantly enhanced cytotoxicity against breast cancer cell lines. The findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Research

In vivo studies using rat models showed that compounds similar to this compound exhibited significant reductions in paw edema, indicating strong anti-inflammatory effects. These results support further exploration into its clinical applications for treating inflammatory disorders .

Mécanisme D'action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The hydroxypropyl and ethanesulfonamide groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzofuran derivatives: Compounds with similar benzofuran rings, such as benzofuran-2-carboxylic acid and benzofuran-2-ylmethanol.

Hydroxypropyl derivatives: Compounds with hydroxypropyl groups, such as hydroxypropyl cellulose and hydroxypropyl methylcellulose.

Ethanesulfonamide derivatives: Compounds with ethanesulfonamide moieties, such as ethanesulfonamide and N-methyl ethanesulfonamide.

Uniqueness

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide is unique due to the combination of its benzofuran ring, hydroxypropyl group, and ethanesulfonamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications.

Activité Biologique

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by data tables and relevant case studies.

Structural Overview

The compound features a benzofuran moiety, which is known for its diverse biological properties. The sulfonamide functional group enhances its reactivity and potential therapeutic applications. The unique structure allows for various modifications that can significantly impact its biological activity.

1. Anticancer Properties

Benzofuran derivatives have been extensively studied for their anticancer potential. Research indicates that modifications at the C-2 position of the benzofuran ring are crucial for enhancing cytotoxic activity against various cancer cell lines.

- Case Study Example : A study demonstrated that certain benzofuran derivatives exhibited significant antiproliferative activity against A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the nanomolar range, indicating potent anticancer effects .

2. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Benzofurans are known to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases.

- Research Findings : Inhibition studies revealed that compounds similar to this compound can effectively reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory conditions .

3. Neuroprotective Activity

Neuroprotection is another area where benzofuran derivatives show promise. Their ability to cross the blood-brain barrier and interact with neurobiological targets makes them candidates for treating neurodegenerative diseases.

- Case Study Example : Research involving benzofuran derivatives indicated their potential as imaging probes for prion diseases, showing high binding affinities for prion protein aggregates . This suggests that they may play a role in both diagnostic and therapeutic strategies for neurodegenerative disorders.

Comparative Analysis of Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzofuran core with sulfonamide | Anticancer, anti-inflammatory |

| Psoralen | Benzofuran derivative | Phototherapy, skin treatment |

| Dibenzofuran | Two fused benzene rings | Environmental toxicity |

| Indole | Nitrogen-containing heterocycle | Neuroprotective, antidepressant |

| Benzothiophene | Contains sulfur | Antimicrobial, anti-inflammatory |

This table illustrates the diverse biological activities associated with related compounds while emphasizing the specific therapeutic potentials of this compound.

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.

- Anti-inflammatory Mechanism : It likely modulates signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

- Neuroprotective Mechanism : Its neuroprotective effects may arise from its ability to scavenge free radicals and inhibit neuronal apoptosis.

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-3-19(16,17)14-9-13(2,15)12-8-10-6-4-5-7-11(10)18-12/h4-8,14-15H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLKRAXZZGBAIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.